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molecular formula C7H4FNO5 B153857 5-Fluoro-2-hydroxy-3-nitrobenzoic acid CAS No. 130046-91-2

5-Fluoro-2-hydroxy-3-nitrobenzoic acid

Cat. No. B153857
M. Wt: 201.11 g/mol
InChI Key: ZHNGZUZDZKMLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05130119

Procedure details

6.24 g (40 mmol) of 5-fluoro-salicylic acid is dissolved in 62.4 ml of acetonitrile with warming, the solution is cooled to 0° C. and, with this temperature being maintained a solution of 2.96 ml (44 mmol) of 65% HNO3 in 14.8 ml of acetonitrile is instilled. The reaction mixture is stirred for 24 hours at 0° C., then filtered over 7.5 g of silica gel 60 and evaporated to dryness 6.1 g =75.8% of the theoretical yield is obtained of the crude product, which is used in the next reaction without purification.
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
62.4 mL
Type
solvent
Reaction Step One
Name
Quantity
2.96 mL
Type
reactant
Reaction Step Two
Quantity
14.8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1.[N+:12]([O-])([OH:14])=[O:13]>C(#N)C>[F:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([OH:11])=[C:4]([N+:12]([O-:14])=[O:13])[CH:3]=1

Inputs

Step One
Name
Quantity
6.24 g
Type
reactant
Smiles
FC1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
62.4 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.96 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
14.8 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 24 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with warming
FILTRATION
Type
FILTRATION
Details
filtered over 7.5 g of silica gel 60
CUSTOM
Type
CUSTOM
Details
evaporated to dryness 6.1 g =75.8% of the
CUSTOM
Type
CUSTOM
Details
theoretical yield

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=CC(=C(C(C(=O)O)=C1)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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